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Boc-Lys-OMe.HCl

Cat. No.: B15287401
M. Wt: 296.79 g/mol
InChI Key: NNUQENKCQXPGJG-SBSPUUFOSA-N
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Description

Significance of Boc-Lys-OMe.HCl as a Key Building Block in Organic Synthesis

This compound is a strategically modified amino acid derivative that serves as a fundamental building block in the intricate process of organic synthesis, most notably in solid-phase peptide synthesis (SPPS). iris-biotech.de The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to one of the amino groups of lysine (B10760008), while the methyl ester ("OMe") protects the carboxylic acid group. cymitquimica.com This dual protection is crucial as it prevents unwanted side reactions at these functional groups during the stepwise assembly of a peptide chain.

The hydrochloride (.HCl) salt form of the compound enhances its stability and solubility, particularly in aqueous solutions, which can be advantageous for certain biological applications. cymitquimica.com The primary utility of this compound lies in its ability to introduce a lysine residue into a growing peptide chain with its side-chain amino group selectively protected. This allows for further chemical modifications at the alpha-amino group to elongate the peptide. The Boc protecting group can be readily removed under mildly acidic conditions, a process that is a cornerstone of the Boc/Bzl strategy in SPPS. numberanalytics.comwikipedia.org

Historical Context and Evolution of its Utilization in Chemical Disciplines

The development and use of Boc-protected amino acids are intrinsically linked to the groundbreaking advancements in peptide synthesis, particularly the advent of solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield in the early 1960s. ualberta.ca Before SPPS, peptide synthesis was a laborious solution-phase process. wikipedia.org The introduction of the Boc protecting group was a significant milestone, offering a reliable method for the temporary protection of the α-amino group of amino acids. numberanalytics.comwikipedia.org

Initially, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was the dominant method in SPPS. wikipedia.org In this approach, the Boc group protects the N-terminal amine and is removed with a mild acid like trifluoroacetic acid (TFA), while more acid-stable groups like benzyl (B1604629) ethers or esters protect the side chains and are removed at the end of the synthesis with a strong acid such as hydrogen fluoride. wikipedia.org Boc-L-amino acids were central to this methodology and remain in use today. peptide.com

Over time, another major strategy, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme, was developed and gained widespread popularity due to its use of milder conditions for deprotection. iris-biotech.de However, the Boc strategy, and thus the use of compounds like this compound, retains its importance, especially for the synthesis of complex or aggregation-prone peptides and for peptides containing base-sensitive functionalities. wikipedia.org The utilization of Boc-protected lysine derivatives has expanded beyond traditional peptide synthesis into areas like the synthesis of dendrimers and other complex molecular architectures.

Structural Features and Chemical Nomenclature in Academic Literature

The chemical structure of this compound is characterized by a lysine backbone with specific modifications. The α-amino group is free, allowing for peptide bond formation, while the ε-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. The carboxyl group is protected as a methyl ester (OMe). The compound is supplied as a hydrochloride salt. nih.govsigmaaldrich.com

The systematic IUPAC name for the parent compound is methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride. nih.gov It is also commonly referred to by various synonyms in scientific literature and commercial catalogs.

Common Synonyms:

H-Lys(Boc)-OMe.HCl nih.gov

Nε-Boc-L-lysine methyl ester hydrochloride sigmaaldrich.com

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride numberanalytics.com

N-alpha-(tert-Butoxycarbonyl)-L-lysine methyl ester hydrochloride scbt.com

The presence of the chiral center on the α-carbon means that the compound exists as different stereoisomers. The L-form, derived from the naturally occurring L-lysine, is the most commonly used in peptide synthesis to create biologically relevant peptides. peptide.com The D-form, H-D-Lys(Boc)-OMe.HCl, is also available for the synthesis of peptides with unnatural configurations, which can exhibit enhanced stability or unique biological activities. peptide.comglpbio.com

Interactive Data Table: Chemical Identifiers for this compound

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride nih.gov
Molecular Formula C12H25ClN2O4 nih.gov
Molecular Weight 296.79 g/mol nih.gov
CAS Number 2389-48-2 (for L-form) nih.gov
CAS Number 55757-60-3 (alternate for L-form) scbt.comglentham.com
CAS Number 66494-53-9 (for D-form) peptide.com
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl glpbio.com
InChI Key NANRHOPPXCBHGI-FVGYRXGTSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClN2O4 B15287401 Boc-Lys-OMe.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25ClN2O4

Molecular Weight

296.79 g/mol

IUPAC Name

methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1

InChI Key

NNUQENKCQXPGJG-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Boc Lys Ome.hcl

Classical Laboratory Synthesis Protocols

The laboratory-scale synthesis of Boc-Lys-OMe.HCl is a well-established procedure that hinges on fundamental principles of organic chemistry, primarily the use of protecting groups to ensure regioselectivity. The process can be broken down into three core stages: amino acid protection, esterification, and salt formation.

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amino functionalities. creative-peptides.com It is typically introduced by reacting the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. chemicalbook.com The Boc group is valued for its stability under a range of conditions but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for selective deprotection without affecting other, more robust protecting groups. creative-peptides.comopenaccesspub.org

In the context of this compound, the synthesis often starts from L-Lysine hydrochloride. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with the pH adjusted to be alkaline to deprotonate the amino groups, facilitating their reaction with the Boc anhydride. chemicalbook.com Depending on the stoichiometry and reaction conditions, either the Nα- or Nε-amino group can be selectively protected, or both can be protected to form Boc-Lys(Boc)-OH. chemicalbook.com For synthesizing this compound, a common precursor is Nε-Boc-L-lysine, where the side-chain amino group is protected.

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Characteristics
tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA, HCl) creative-peptides.comCommonly used in Boc-strategy solid-phase peptide synthesis (SPPS); stable to bases. openaccesspub.org
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine (B6355638) in DMF) creative-peptides.comUsed in Fmoc-strategy SPPS; acid stable. peptide.com
BenzyloxycarbonylZ or CbzCatalytic hydrogenation (H2/Pd), strong acid (HBr/AcOH) creative-peptides.comOne of the earliest developed amino protecting groups; stable to mild acid and base.
2-Chlorobenzyloxycarbonyl2-ClZStrong acid (e.g., HF) peptide.comMore acid-stable than the Z group; commonly used for lysine (B10760008) side-chain protection in Boc chemistry. peptide.com

Once the amino group(s) are appropriately protected, the carboxylic acid moiety of the N-Boc-lysine derivative is converted into a methyl ester. Esterification prevents the carboxyl group from reacting in subsequent steps (e.g., peptide coupling) and can improve the solubility and handling of the compound. cymitquimica.com

Several methods are available for the esterification of N-protected amino acids:

Fischer-Speier Esterification : This classical method involves reacting the N-protected amino acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. scirp.org A common variation uses thionyl chloride (SOCl₂) in methanol (B129727); the thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. scirp.org

Carbodiimide-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid. acs.orgbachem.com The reaction is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP), which forms a highly reactive intermediate, leading to efficient esterification under mild conditions. acs.orgcore.ac.uk

Alkyl Halide Reaction : The carboxylate salt of the N-protected amino acid can be reacted with an alkyl halide (e.g., methyl iodide). This method is less common for simple methyl esters due to the availability of more direct routes.

For the synthesis of this compound, a typical laboratory procedure involves dissolving the N-Boc-lysine precursor in methanol and then carefully adding a reagent like thionyl chloride or bubbling dry HCl gas through the solution at a controlled temperature. scirp.org

Esterification MethodReagentsTypical ConditionsAdvantages/Disadvantages
Fischer-Speier (Acid Catalysis)Methanol, HCl (gas) or H₂SO₄Reflux or room temperatureSimple, uses inexpensive reagents; requires excess alcohol and strong acid. scirp.org
Thionyl Chloride MethodMethanol, Thionyl Chloride (SOCl₂)Low to moderate temperature (~50°C)Generates HCl in situ; reaction proceeds smoothly, but SOCl₂ is toxic and corrosive. scirp.org
Carbodiimide/DMAP MethodMethanol, DCC or EDC, DMAPRoom temperatureMild conditions, high yields; carbodiimide byproducts (DCU) can be difficult to remove. bachem.comcore.ac.uk
Enzymatic EsterificationAlcohol, Lipase (B570770) or ProteaseOrganic solvents, controlled pHHigh selectivity, environmentally friendly; enzymes can be expensive and have substrate limitations. researchgate.netgoogle.com

The final step in the synthesis is the formation of the hydrochloride salt and the purification of the final product. The hydrochloride salt form enhances the stability and crystallinity of the compound and improves its solubility in aqueous media. cymitquimica.com

Following the esterification reaction, the excess methanol and acid catalyst are typically removed under reduced pressure. The resulting crude product, often an oil or semi-solid, is then dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Anhydrous hydrogen chloride, either as a gas or as a solution in an organic solvent like dioxane, is added to precipitate the Boc-Lys-OMe as its hydrochloride salt.

Purification is crucial to remove unreacted starting materials, byproducts from side reactions, and residual solvents. The primary techniques used are:

Recrystallization : This is the most common method for purifying solid crystalline compounds. The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol/ether, ethanol/hexane) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. google.com

Chromatography : If recrystallization does not provide sufficient purity, column chromatography may be employed. Ion-exchange chromatography is particularly effective for purifying amino acids and their derivatives. diaion.comgoogle.com A cation-exchange resin can be used to bind the positively charged amino acid derivative, which is then selectively eluted. google.com

Electrodialysis : In some applications, particularly for separating amino acids from fermentation broths or complex mixtures, electrodialysis with bipolar membranes can be used to isolate the amino acid as a free base or as a salt, such as the hydrochloride. google.com

Industrial-Scale Production and Optimization

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production requires significant process optimization to ensure safety, cost-effectiveness, high yield, and environmental sustainability. acs.orgnih.gov

Maximizing efficiency in large-scale synthesis focuses on minimizing steps, reducing waste, and improving throughput. Key strategies include:

One-Pot Synthesis : Combining multiple reaction steps without isolating intermediates can save time, reduce solvent usage, and minimize material loss. acs.orgnih.gov For example, a process might be developed where the N-protection and esterification occur in the same reactor, followed by direct precipitation of the final hydrochloride salt. acs.org

Solvent and Reagent Optimization : Industrial processes prioritize the use of less hazardous, recyclable, and cost-effective solvents and reagents. acs.org For instance, replacing toxic reagents like thionyl chloride with safer alternatives or optimizing reaction conditions to reduce the required excess of reagents is a common goal.

Process Control : On a large scale, precise control over reaction parameters such as temperature, pressure, pH, and addition rates is critical for ensuring consistent product quality and maximizing yield. Automated systems are employed to monitor and control these variables.

Green Chemistry Approaches : Modern chemical manufacturing emphasizes sustainability. This includes using greener solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and designing processes with higher atom economy. scirp.orgacs.org

Catalysis plays a pivotal role in modern, efficient chemical synthesis. The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, with greater speed, and often with higher selectivity, thereby reducing waste and energy consumption. acs.org

Acid Catalysis : While strong mineral acids are used in classical esterification, solid acid catalysts or ion-exchange resins (e.g., Amberlyst-15) can be used on an industrial scale. scirp.org These catalysts are easily separated from the reaction mixture by filtration and can often be regenerated and reused, simplifying purification and reducing corrosive waste streams.

Enzymatic Catalysis : The use of enzymes, such as lipases or proteases, offers a highly selective and environmentally benign approach to both esterification and peptide coupling. researchgate.netgoogle.com These reactions are performed under mild conditions (neutral pH, ambient temperature) and can exhibit high chemo- and regioselectivity, which is particularly advantageous when working with multifunctional molecules like amino acids.

Organocatalysis : Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic or expensive metal-based catalysts. thieme-connect.com For instance, DMAP is an organocatalyst used in esterification. Research continues to develop novel organocatalysts for amide bond formation and other transformations in peptide synthesis that are efficient and can function in greener solvents like acetonitrile (B52724), reducing reliance on solvents like DMF. acs.orgthieme-connect.com

These catalytic methods are central to developing cost-effective and environmentally responsible manufacturing processes for peptide building blocks like this compound. acs.org

Green Chemistry Principles in this compound Synthesis

A significant advancement in the green synthesis of Boc-protected amino acids is the development of solvent-free reaction conditions. Traditional methods for the N-tert-butoxycarbonylation of amines often employ chlorinated solvents, which are toxic and environmentally persistent. Solvent-free approaches not only eliminate the need for these hazardous solvents but can also lead to simplified work-up procedures and reduced waste generation.

Several catalyst systems have been explored for solvent-free N-Boc protection. One such method utilizes perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature. organic-chemistry.org Another approach involves the use of a catalytic amount of iodine under solvent-free conditions at ambient temperature. organic-chemistry.org These methods offer high yields and chemoselectivity, avoiding the formation of common side products.

Mechanochemistry, which involves inducing reactions by mechanical force, represents another promising solvent-free technique. While specific studies on the mechanochemical synthesis of this compound are not yet prevalent, the successful deprotection of N-Boc groups using ball milling suggests the potential for this technology in the forward, protective reaction as well. researchgate.net

Table 1: Comparison of Solvent-Based and Solvent-Free N-Boc Protection Methods

Feature Traditional Solvent-Based Method Solvent-Free Method (e.g., with HClO₄–SiO₂)
Solvent Typically chlorinated solvents (e.g., Dichloromethane) None
Catalyst Often requires a base Reusable solid-supported acid
Temperature Varies, can require heating or cooling Room temperature
Waste Generates solvent waste Minimal waste
Work-up Often involves liquid-liquid extraction Simple filtration to recover catalyst

One of the most promising green alternatives is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and readily available solvent. Catalyst-free N-tert-butoxycarbonylation of amines has been successfully demonstrated in water, leading to high yields of N-Boc derivatives without the formation of side products. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis in an aqueous environment has also been shown to be an effective and environmentally friendly method for reactions involving Boc-amino acids, significantly reducing reaction times. researchgate.netmdpi.com

Enzymatic synthesis offers another powerful tool for developing green synthetic routes. Lipases and proteases can be used for the regioselective esterification of N-protected amino acids under mild conditions. nih.gov This biocatalytic approach avoids the need for harsh activating agents and can lead to high purity products with minimal waste. The enzymatic synthesis of amino acid esters is an active area of research with the potential to be applied to the production of this compound. nih.gov

The combination of these green approaches—such as a catalyst-free Boc protection in water followed by an enzymatic esterification—could lead to a significantly more sustainable synthesis of this compound compared to traditional methods.

Table 2: Overview of Traditional vs. Environmentally Benign Synthetic Strategies

Synthetic Step Traditional Approach Environmentally Benign Alternative Key Advantages of Green Approach
N-Boc Protection Di-tert-butyl dicarbonate in an organic solvent with a base Catalyst-free reaction in water or solvent-free with a reusable catalyst Elimination of hazardous solvents, reduced waste, potential for catalyst recycling
Esterification Acid-catalyzed esterification in alcohol, or use of coupling agents (e.g., DCC) Enzymatic esterification Mild reaction conditions, high selectivity, biodegradable catalyst, reduced byproducts
Energy Source Conventional heating Microwave irradiation Faster reaction times, improved energy efficiency

Reactivity and Reaction Mechanisms of Boc Lys Ome.hcl

Chemical Reactivity Profiles of the Protected Amino Acid

The reactivity of Boc-Lys-OMe.HCl is defined by its three key functional groups: the alpha-amino group, the epsilon-amino group, and the methyl ester group. The specific placement of the Boc protecting group dictates which of the two amino groups is available for chemical reactions.

Reactivity of the Alpha-Amino Group

In the Nε-Boc-L-lysine methyl ester hydrochloride isomer, the alpha-amino group is unprotected and present as a hydrochloride salt. Upon neutralization with a base, this primary amine becomes a potent nucleophile. It readily participates in nucleophilic acyl substitution reactions, most notably the formation of a peptide bond by attacking the activated carboxyl group of another amino acid. wikipedia.org

The nucleophilicity of the alpha-amino group is pH-dependent. It is generally more acidic (has a lower pKa) than the epsilon-amino group. This difference allows for some degree of selective reactivity; at near-neutral pH, the alpha-amino group can be selectively deprotonated and reacted, while the epsilon-amino group remains largely protonated and non-nucleophilic. rsc.org

Conversely, in the Nα-Boc-L-lysine methyl ester hydrochloride isomer, the alpha-amino group is protected by the Boc group. chemimpex.com This carbamate (B1207046) protecting group effectively renders the alpha-nitrogen non-nucleophilic and prevents it from participating in unwanted side reactions during peptide coupling. The Boc group is stable under basic and nucleophilic conditions but is designed to be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in a synthesis. wikipedia.org

Reactivity of the Epsilon-Amino Group (Deprotonated Form)

The epsilon-amino group, located on the side chain of the lysine (B10760008) residue, is a primary amine with distinct reactivity. In the Nα-Boc-L-lysine methyl ester hydrochloride isomer, this group is free and available for reaction after neutralization of the hydrochloride salt. cymitquimica.com

The epsilon-amino group has a higher pKa (approximately 10.5) compared to the alpha-amino group. researchgate.net Consequently, stronger basic conditions are required to deprotonate it and render it nucleophilic. google.com Once deprotonated, the Nε amine is a strong nucleophile that can react with various electrophiles, including activated esters or acid anhydrides. libretexts.org In the context of peptide synthesis using Nα-Boc-L-lysine methyl ester, this position is the intended site for forming an isopeptide bond or for attaching other molecular moieties. chemimpex.com The pH of the reaction can be adjusted to favor acylation at the more basic Nε-amino group. google.com

In the Nε-Boc-L-lysine methyl ester hydrochloride isomer, this side-chain amine is protected by the Boc group and is therefore unreactive under typical coupling conditions.

Reactivity of the Methyl Ester Group

The methyl ester serves as a protecting group for the C-terminal carboxylic acid. This prevents the carboxylate from acting as a nucleophile or participating in side reactions during the activation and coupling of other amino acids. The methyl ester displays moderate reactivity and is generally stable to the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal. mdpi.comnih.gov

However, the ester can be cleaved (hydrolyzed) to regenerate the carboxylic acid. This process, known as saponification, is typically achieved under basic conditions using reagents like sodium hydroxide (B78521) or lithium hydroxide. researchgate.netwiley-vch.de The hydrolysis of amino acid methyl esters can also be catalyzed by certain enzymes, such as thrombin and trypsin, which recognize the lysine residue. cymitquimica.comcdnsciencepub.com Care must be taken during chemical hydrolysis, as standard basic conditions can be incompatible with other protecting groups on the peptide, necessitating the development of milder, orthogonal deprotection strategies. mdpi.comnih.gov

Functional GroupIsomer / ConditionReactivity ProfileCommon Reactions
Alpha-Amino GroupUnprotected (in Nε-Boc-Lys-OMe)Nucleophilic upon deprotonation. More acidic (lower pKa) than the ε-amino group. rsc.orgPeptide bond formation. wikipedia.org
Boc-Protected (in Nα-Boc-Lys-OMe)Non-nucleophilic and unreactive under coupling conditions. Deprotection using strong acid (e.g., TFA). wikipedia.org
Epsilon-Amino GroupUnprotected (in Nα-Boc-Lys-OMe)Strongly nucleophilic upon deprotonation. More basic (higher pKa) than the α-amino group. researchgate.netIsopeptide bond formation, acylation, alkylation. chemimpex.comlibretexts.org
Boc-Protected (in Nε-Boc-Lys-OMe)Non-nucleophilic and unreactive under coupling conditions.Deprotection using strong acid (e.g., TFA). ontosight.ai
Methyl Ester GroupPresent in both isomersProtects the C-terminal carboxyl group. Susceptible to nucleophilic attack under specific conditions.Base-catalyzed hydrolysis (saponification) wiley-vch.de, enzymatic hydrolysis cymitquimica.com, aminolysis.

Mechanistic Investigations in Peptide Bond Formation

The primary application of this compound is in the stepwise synthesis of peptides, where the formation of the amide (peptide) bond is the central reaction. chemimpex.comsigmaaldrich.com This process involves the activation of a carboxylic acid and its subsequent reaction with a free amino group.

Role in Amide Bond Coupling Reactions

In peptide synthesis, the free amino group of a deprotonated this compound derivative (either the Nα or Nε amine, depending on the isomer) acts as the nucleophile. The carboxyl group of the incoming amino acid is not sufficiently reactive to form an amide bond under mild conditions, so it must first be activated. researchgate.net

The activation is achieved using a "coupling reagent." This reagent converts the carboxylic acid's hydroxyl group into a better leaving group, effectively creating a highly reactive acylating agent, often an active ester or a symmetric anhydride. wikipedia.orgpeptide.com The nucleophilic amine of the lysine derivative then attacks the electrophilic carbonyl carbon of this activated intermediate. This nucleophilic acyl substitution reaction forms a new tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases the leaving group. peptide.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. wikipedia.org

Influence of Coupling Reagents and Additives

The choice of coupling reagents and additives is critical for the efficiency, speed, and fidelity of peptide bond formation. These agents influence the reaction mechanism, help prevent side reactions, and can even direct regioselectivity.

Coupling Reagents: These are compounds that facilitate the activation of the carboxyl group. They are broadly categorized into several classes:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate can then react with the amine to form the peptide bond. While effective, this intermediate is also prone to rearranging into an unreactive N-acylurea or causing racemization of the chiral α-carbon. peptide.combachem.com

Onium Salts: These reagents, which include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have become highly popular due to their efficiency and lower risk of certain side reactions compared to carbodiimides alone. bachem.comfiveable.me They react with the carboxyl group to form active esters in situ, which are less likely to cause racemization than O-acylisourea intermediates. wikipedia.org HATU is recognized for its high reactivity, making it suitable for difficult couplings, including those involving sterically hindered amino acids. rsc.orgthieme-connect.com

Additives: To improve the outcome of coupling reactions, additives are almost always used, especially with carbodiimides.

Hydroxybenzotriazoles: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are the most common additives. bachem.comwikipedia.org They function by rapidly trapping the O-acylisourea intermediate formed by carbodiimides to generate a more stable HOBt- or HOAt-active ester. wikipedia.org This active ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization. nih.govcreative-peptides.commerckmillipore.com Additives like HOBt are therefore known as "racemization suppressants." peptide.com

Bases: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to deprotonate the hydrochloride salt of the amino component, freeing the nucleophilic amine. thieme-connect.comresearchgate.net The choice and amount of base are critical, as excess basicity can increase the risk of racemization, particularly for sensitive amino acids like cysteine and histidine. merckmillipore.comacs.org

Reagent/AdditiveClassMechanism/RoleKey Features & Findings
DCC / DICCarbodiimideActivates carboxyl group to form a reactive O-acylisourea intermediate. peptide.comEffective but can lead to N-acylurea side products and racemization if used without additives. bachem.com DIC is preferred in solid-phase synthesis as its urea (B33335) byproduct is soluble. wikipedia.orgpeptide.com
EDCCarbodiimideWater-soluble carbodiimide; forms a water-soluble urea byproduct. peptide.comIdeal for solution-phase couplings and bioconjugation in aqueous media; byproduct is removed by washing. wikipedia.orginterchim.fr
HATU / HBTUOnium Salt (Aminium/Uronium)Forms a reactive HOAt/HOBt ester in situ, promoting rapid and efficient coupling. fiveable.mecreative-peptides.comHighly efficient, fast reaction rates, and reduced racemization. bachem.comrsc.org HATU is particularly effective for sterically hindered couplings. researchgate.net Can cause guanidinylation of the N-terminal amine as a side reaction. rsc.org
HOBt / HOAtAdditiveTraps reactive intermediates (e.g., O-acylisourea) to form more stable active esters. wikipedia.orgActs as a racemization suppressant and enhances coupling efficiency. nih.govmerckmillipore.comfiveable.me HOAt is generally more reactive than HOBt. bachem.com Anhydrous HOBt is explosive. wikipedia.org
DIPEA / CollidineBaseNeutralizes the amine hydrochloride salt to generate the free nucleophilic amine. thieme-connect.comEssential for the coupling reaction to proceed. Weaker bases like collidine may be used to minimize base-induced racemization. acs.org

Enzymatic Transformations and Biochemical Reactivity of this compound

The strategic placement of protecting groups and an activatable ester functionality makes Nα-Boc-L-lysine methyl ester (Boc-Lys-OMe) a versatile substrate for various enzymatic transformations. Enzymes, prized for their high chemo-, regio-, and stereoselectivity, can catalyze specific modifications of this compound, primarily targeting the methyl ester for hydrolysis or aminolysis. thieme-connect.de This enzymatic reactivity is pivotal in chemoenzymatic synthesis strategies, enabling the formation of peptide bonds or the controlled deprotection of the C-terminus under mild, aqueous conditions, which complements traditional chemical methods. thieme-connect.denih.gov

Specificity of Hydrolases on the Methyl Ester

Hydrolases, particularly proteases and esterases, are key enzymes that recognize and catalyze the hydrolysis of the methyl ester in Boc-Lys-OMe. enzyme-database.org The specificity of this reaction is dictated by the active site of the enzyme, which must accommodate the bulky Nα-Boc protecting group while effectively binding the lysine side chain and the C-terminal methyl ester.

Research has shown that certain serine proteases are particularly effective at hydrolyzing the methyl ester of Boc-Lys-OMe. Thrombin and, most notably, trypsin are capable of efficiently catalyzing this hydrolysis. bachem.com The preference of trypsin for a lysine residue at the P1 position makes Boc-Lys-OMe a suitable substrate, where the enzyme cleaves the ester bond.

Lipases, such as those from Candida antarctica (CALB) and Aspergillus niger, are also employed for the hydrolysis of amino acid esters. thieme-connect.deresearchgate.net While their natural substrates are triglycerides, their promiscuity allows them to act on a wide range of esters, including N-protected amino acid esters. nih.govresearchgate.net The reaction environment, such as the choice of solvent and pH, can be optimized to favor hydrolysis. thieme-connect.de For instance, lipase-catalyzed hydrolysis of N-protected dipeptide 2-methoxyethyl esters has been successfully carried out in a mixture of acetone (B3395972) and phosphate (B84403) buffer at pH 7. thieme-connect.de

Furthermore, α-amino acid ester hydrolases (AEH) represent a class of enzymes with a high affinity for amino acid esters. nih.govnih.gov These enzymes are known to hydrolyze a broad spectrum of L-amino acid esters and are utilized in the synthesis of dipeptides by coupling an amino acid ester with an amino acid. nih.gov

Table 1: Specificity of Various Hydrolases on Boc-Lys-OMe
Enzyme ClassSpecific EnzymeReaction TypeObserved Activity/RelevanceReference
Serine ProteaseTrypsinEster HydrolysisEfficiently hydrolyzes the methyl ester. bachem.com
Serine ProteaseThrombinEster HydrolysisHydrolyzes the methyl ester. bachem.com
Lipase (B570770)Lipase from Aspergillus nigerEster HydrolysisUsed for hydrolyzing N-protected amino acid esters. thieme-connect.de
LipaseCandida antarctica lipase B (CALB)TransamidationCatalyzes transamidation of amides; active on various non-natural substrates. researchgate.net
Hydrolaseα-Amino Acid Ester Hydrolase (AEH)Ester Hydrolysis / Amide SynthesisKnown to hydrolyze a wide range of amino acid methyl esters for dipeptide synthesis. nih.govnih.gov

Biocatalytic Modifications

Beyond simple hydrolysis, Boc-Lys-OMe serves as a key building block in enzyme-catalyzed synthetic reactions. These biocatalytic modifications leverage the compound's structure for peptide bond formation, oligomerization, and the synthesis of more complex molecules.

Peptide Synthesis and Oligomerization:

The cysteine protease papain has proven effective in utilizing Nε-protected L-lysine methyl esters for peptide synthesis. In a process known as reverse proteolysis or kinetically controlled synthesis, the enzyme catalyzes the aminolysis of the methyl ester, forming a new peptide bond. Papain has been used to catalyze the oligomerization of Nε-Boc-L-Lys-OMe, producing oligo(Nε-Boc-L-Lys) with an average degree of polymerization (DPavg) ranging from 4.7 to 7.5, depending on the pH of the reaction medium. acs.org The resulting oligomers that precipitate from the solution exhibit very low dispersity. acs.org Factors such as enzyme concentration and the use of organic cosolvents like acetonitrile (B52724) can significantly increase the reaction yield and the length of the resulting oligopeptide. acs.org

Similarly, papain can mediate the regioselective coupling of N-protected peptide esters, including those with a C-terminal Boc-protected lysine methyl ester, to amine nucleophiles. sci-hub.se For example, Z-Glu(tBu)-Lys(Boc)-OMe has been successfully coupled in this manner. sci-hub.se

Enzymatic Derivatization:

Boc-Lys-OMe is also a precursor in multi-step chemoenzymatic syntheses. For instance, it is a starting material for producing substrates for other enzymes. In one study, N-α-Boc-lysine methyl ester was used in the chemical synthesis of AMP-N-ε-(N-α-Boc-lysinamide), which then serves as a substrate for the AMP-lysine hydrolase enzyme, Hint. nih.gov This demonstrates how Boc-Lys-OMe can be incorporated into larger structures that are then subjected to further specific enzymatic transformations. nih.gov

Table 2: Examples of Biocatalytic Modifications Using Boc-Lys-OMe
EnzymeReaction TypeSubstrate(s)ProductKey FindingReference
PapainOligomerizationNε-Boc-L-Lys-OMeoligo(Nε-Boc-L-Lys)DPavg of 4.7-7.5 achieved; yield increases with enzyme concentration. acs.org
PapainPeptide Coupling / AmidationZ-Glu(tBu)-Lys(Boc)-OMe and an amine (e.g., TmbNH2)Z-Glu(tBu)-Lys(Boc)-NHTmbDemonstrates rapid and regioselective enzyme-mediated peptide bond formation. sci-hub.se
TrypsinPeptide Coupling / AmidationBoc-Lys-OMe and amino acid amidesDipeptide amides (e.g., Boc-Lys-Leu-NH2)Reaction proceeds in acetonitrile with a small percentage of water. researchgate.net
Hint (AMP-lysine hydrolase)Substrate SynthesisN-α-Boc-lysine methyl ester (as a precursor)AMP-N-ε-(N-α-Boc-lysinamide)Used as a starting material for a specific hydrolase substrate. nih.gov

Applications of Boc Lys Ome.hcl in Advanced Organic and Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

While primarily recognized for its utility in solution-phase synthesis, Boc-Lys-OMe.HCl can be incorporated into solid-phase strategies, albeit through non-standard routes. The defining feature of SPPS is the covalent attachment of the growing peptide chain to an insoluble polymer support, which facilitates the purification process by simple filtration and washing steps. iris-biotech.de

The direct attachment of this compound to conventional SPPS resins like Merrifield or Wang resins is not feasible. These resins require a free C-terminal carboxylic acid on the initial amino acid to form an ester linkage to the solid support. iris-biotech.de this compound, having a methyl ester at its C-terminus, circumvents this primary anchoring mechanism.

However, its integration into SPPS is achieved through alternative strategies:

Fragment Condensation on Resin: A dipeptide or a larger peptide segment can be synthesized in solution using this compound as a starting material. After a series of reaction steps, including the hydrolysis of the methyl ester to a free carboxylic acid, this pre-formed segment can then be coupled to a resin-bound peptide chain. This approach is a hallmark of convergent SPPS, which combines the benefits of both solution-phase and solid-phase techniques. google.comthieme-connect.de

Side-Chain Anchoring: An alternative methodology involves attaching the peptide to the resin via an amino acid side chain, leaving the C-terminus available for modification. nih.gov For instance, a precursor peptide containing this compound could be anchored to a specialized resin through the side chain of a different amino acid, such as serine or cysteine. nih.govgoogle.com This allows the peptide chain to be elongated from the N-terminus while the C-terminal methyl ester of the lysine (B10760008) residue remains intact for subsequent chemical transformations.

A cornerstone of modern peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. biosynth.com This is crucial for synthesizing complex peptides with branched chains, cyclic structures, or specific side-chain modifications. The Nε-Boc group of lysine is a key component in these strategies.

In the context of Fmoc-based SPPS, where the temporary Nα-protecting group (Fmoc) is base-labile, the side chain of lysine requires an acid-labile or otherwise selectively removable group. While Fmoc-Lys(Boc)-OH is commonly used, the Boc group is typically removed only during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA). peptide.com For site-specific modification of the lysine side chain while the peptide is still on the resin, more sophisticated orthogonal protecting groups are necessary. These groups must be stable to the piperidine (B6355638) used for Fmoc removal and the TFA used for final cleavage but removable under specific, non-interfering conditions.

Several protecting groups for the lysine side chain offer this enhanced orthogonality, enabling complex synthetic routes.

Protecting GroupAbbreviationCleavage ConditionsKey Features
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to piperidine and TFA; allows for on-resin side-chain modification. sigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFMore sterically hindered than Dde, reducing potential side reactions. sigmaaldrich.com
4-MethyltritylMtt1-5% TFA in DCM (mild acidolysis)Highly acid-sensitive; can be removed without cleaving other acid-labile groups like tBu or the peptide from many resins. sigmaaldrich.com
AllyloxycarbonylAllocPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Cleaved under neutral conditions via palladium catalysis; fully orthogonal to both Boc and Fmoc strategies. sigmaaldrich.com

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) remains a powerful method, particularly for large-scale production and the synthesis of short to medium-sized peptides where purification of intermediates is desired. thieme-connect.de this compound is exceptionally well-suited for this approach, as its free α-amine is ready for coupling, while the protected side chain and C-terminus prevent unwanted side reactions. sigmaaldrich.com

Segment condensation is a strategic approach in solution-phase synthesis where smaller, protected peptide fragments are independently synthesized and then coupled together. thieme-connect.deelte.hu This "convergent" strategy often mitigates problems of insolubility that can plague the stepwise synthesis of long peptides.

This compound serves as an excellent starting point for building these segments. A typical workflow involves:

Coupling of an N-protected amino acid (e.g., Fmoc-Phe-OH) to the free α-amine of H-Lys(Boc)-OMe.HCl to form a protected dipeptide. google.com

Selective deprotection of either the N-terminus (e.g., removing Fmoc with a base) or the C-terminus (e.g., hydrolyzing the methyl ester with NaOH). nih.gov

Coupling of the resulting dipeptide segment with another protected amino acid or peptide segment to elongate the chain. google.comnih.gov

This method allows for the purification of each segment, ensuring high purity of the final product. Research has demonstrated the successful synthesis of complex peptides, such as precursors to the drug Octreotide, using segments derived from lysine derivatives. google.com

Macrocyclic peptides are of significant interest in drug discovery due to their high affinity, specificity, and enhanced stability compared to linear counterparts. uni-kiel.dersc.org Lysine is a frequently used residue in macrocyclization due to its side-chain amine, which can form a lactam bridge with a carboxylic acid from another residue or the C-terminus.

This compound is a valuable precursor in the synthesis of the linear peptides required for cyclization. The Nε-Boc group ensures the side-chain amine does not interfere during the assembly of the linear peptide. The C-terminal methyl ester can be hydrolyzed to a carboxylic acid, which can then participate in a "head-to-tail" cyclization with the N-terminal amine of the peptide. nih.gov

Alternatively, the lysine side chain itself can be the site of cyclization. In these strategies, the linear peptide is assembled, and after selective deprotection of the Nε-Boc group, the now-free side-chain amine is coupled to a carboxylic acid elsewhere in the molecule. rsc.org The introduction of turn-inducing elements, such as N-alkylated amino acids or specific sequences, into the linear precursor can pre-organize the peptide into a conformation that favors cyclization over intermolecular oligomerization. uni-kiel.deacs.org

Contributions to Chiral Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of each chiral center is one of the most critical challenges in peptide synthesis. mdpi.com Epimerization, the conversion of an amino acid from its L-form to a D-form (or vice versa) at the α-carbon, can occur during the carboxyl group activation step required for peptide bond formation. nih.goviris-biotech.de This leads to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.

The use of urethane-based Nα-protecting groups, such as Boc and Fmoc, is a foundational strategy for minimizing epimerization. nih.gov this compound, by having its Nε-side chain protected by a Boc group, allows the free α-amine to act as a nucleophile in a coupling reaction. When another N-Boc protected amino acid is activated and coupled to it, the Boc group on the activated residue helps to suppress the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization. mdpi.com

Studies involving the coupling of various amino esters, including H-Lys(Boc)-OMe, have shown that high stereochemical integrity can be preserved with the appropriate choice of coupling reagents and conditions. mdpi.com The use of certain additives like HOBt (Hydroxybenzotriazole) and specific activating agents is designed to facilitate rapid peptide bond formation while minimizing the risk of epimerization. nih.gov The inherent L-configuration of this compound ensures that it is incorporated into the growing peptide chain with the correct stereochemistry, a prerequisite for synthesizing biologically active molecules. ingentaconnect.comacs.org

Derivatization Strategies for Functional Biomolecular Constructs

The versatility of this compound extends beyond its role as a simple building block. Its structure allows for a wide range of chemical modifications, enabling the synthesis of complex and functional biomolecular constructs. chemimpex.com

The epsilon-amino group of the lysine side chain is a primary site for chemical modification. After the selective removal of the Boc protecting group, this nucleophilic amine can be reacted with a variety of electrophilic reagents to introduce new functional groups. This allows for the synthesis of lysine derivatives with tailored properties.

For example, the epsilon-amino group can be acylated, alkylated, or arylated to modify the charge, hydrophobicity, or reactivity of the lysine residue. This strategy is widely used in the development of peptide-based drugs and research tools.

Bioconjugation is the process of linking two biomolecules together, and this compound is a valuable tool in this field. chemimpex.comchemimpex.com After deprotection of the epsilon-amino group, the resulting free amine can be used as a handle for attaching other molecules, such as fluorescent dyes, imaging agents, or drug molecules. chemimpex.com

This allows for the creation of sophisticated bioconjugates for a variety of applications, including targeted drug delivery, in vivo imaging, and diagnostic assays. The ability to selectively modify the lysine side chain without affecting the rest of the peptide is a key advantage of using this compound in bioconjugation studies. chemimpex.com

The lysine backbone can serve as a scaffold for the construction of more complex molecular architectures. By utilizing both the alpha- and epsilon-amino groups of lysine, it is possible to create branched or dendritic structures. This compound, with its orthogonal protecting groups, is an ideal starting material for the synthesis of such scaffolds.

These lysine-based scaffolds can be used as linkers to connect different molecular entities or as multivalent platforms for the presentation of multiple copies of a bioactive molecule. The ability to build upon the lysine framework opens up a wide range of possibilities for the design and synthesis of novel functional materials and therapeutic agents. iris-biotech.de

Table 2: Compound Names Mentioned in the Article

Compound Name
Boc-D-Lys-OMe.HCl
Boc-L-Lys-OMe.HCl
This compound
EDC·HCl
Oxyma

Application in Peptidomimetic and Unnatural Amino Acid Synthesis

This compound is a cornerstone in the synthesis of peptidomimetics and the incorporation of unnatural amino acids. These molecules are designed to mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and tailored receptor-binding selectivity. pnas.org

The modification of the peptide backbone is a key strategy in peptidomimetic design to overcome the inherent weaknesses of natural peptides. rsc.org this compound and its derivatives are instrumental in creating these altered backbones, which include pseudopeptides and foldamers.

Researchers have utilized lysine derivatives to synthesize novel peptide analogs with improved metabolic stability. frontiersin.org One approach involves replacing a standard amide bond with a reduced pseudopeptide bond (Ψ[CH₂NH]). For instance, in the development of neurotensin (B549771) (NT) analogs, the incorporation of a reduced Lys-Lys bond, combined with other unnatural amino acids, resulted in compounds with significantly improved resistance to proteolytic cleavage and enhanced biological activity. frontiersin.org

Another strategy involves the creation of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. Lysine-based building blocks are used in the solution-phase synthesis of 2:1-[α/aza]-oligomers. rsc.org These syntheses often involve the careful deprotection of Boc-protected amino groups followed by coupling reactions to build the modified backbone, demonstrating the utility of precursors like this compound. rsc.org The resulting pseudopeptides can self-organize into stable, predictable secondary structures that mimic those found in proteins, known as "foldamers". rsc.org

Backbone Modification Type Example Synthetic Role of Lysine Derivative Reference
Reduced Peptide BondLys⁸-Lys⁹ pseudopeptide bond in Neurotensin analogsServes as a key component to increase metabolic stability. frontiersin.org
Aza-Peptide2:1-[α/aza]-oligomersUsed as building blocks in solution-phase synthesis after Boc deprotection. rsc.org
Triazole RingReplacement of amide bond with a 1,4- or 1,5-disubstituted triazoleBoc-L-Lys-OMe is used as a precursor to create an "azido-amine" building block for cycloaddition reactions. pnas.orgpnas.org
Isoxazoline-β²,²-amino acidPeptidomimetic model for Tau misfoldingH-Lys(Boc)-OMe is coupled to an isoxazoline-based acid to extend the peptide chain. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. pnas.org The goal of DOS is to efficiently synthesize a wide range of molecular scaffolds to maximize the exploration of bioactive chemical space. pnas.org this compound is a valuable building block in this field due to the reactive handles on the lysine side chain, which allow for the introduction of appendage and functional group diversity. pnas.org

In one notable example, Boc-L-Lys-OMe was a key starting material in the diversity-oriented synthesis of macrocyclic peptidomimetics. pnas.orgpnas.org It was used to generate an "azido-amine" building block, which was then coupled with other components and cyclized to create a library of macrocycles containing diketopiperazine (DKP) motifs and triazole rings. pnas.orgpnas.org This approach allowed for the generation of significant stereochemical and scaffold diversity. pnas.org

Similarly, lysine derivatives are employed to create "clickable" scaffolds, such as 1,3,6-trisubstituted-2,5-diketopiperazines. These platforms are designed with orthogonal protecting groups and contain functional groups like azides, alkynes, or aminooxy moieties, making them ready for ligation with biomolecules to build complex molecular assemblies. rsc.org The versatility of the lysine building block is central to creating these modular and diverse libraries.

Library Type Role of this compound / Derivative Key Features of Library Reference
Macrocyclic PeptidomimeticsPrecursor to an "azido-amine" building block (Boc-L-Lys-OMe).Stereochemical and scaffold diversity; contains triazole and diketopiperazine motifs. pnas.orgpnas.org
Multi-Chain PeptidesBoc-Lys-Ile-OMe used in reductive amination to ligate two peptide chains.Creation of peptides with multiple chains to identify drugs with multiple interaction points. acs.org
"Clickable" DKP ScaffoldsNα-alkylated lysine aminoesters used as precursors for the DKP ring.Orthogonally protected scaffolds with sites for oxime or cycloaddition ligation. rsc.org

Integration into Polymer Architectures and Advanced Materials

Beyond peptide science, this compound is a precursor for the synthesis of advanced functional polymers and materials. The resulting lysine-based polymers possess properties that make them highly suitable for biomedical applications. chemimpex.com

This compound can serve as a precursor for creating lysine-based polymers, particularly functional polypeptides. chemimpex.com A primary method for synthesizing these polymers is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.com

The process typically involves converting the amino acid derivative into a highly pure lysine-NCA monomer. For instance, Nε-Boc-L-lysine can be converted to its corresponding NCA. This monomer can then be polymerized to form poly(Nε-Boc-L-lysine). This protected polymer can be used as a macroinitiator to create more complex structures like triblock copolypeptides or can be deprotected to yield poly(L-lysine), a cationic polypeptide with a wide range of applications. mdpi.com Another important class of lysine-based polymers are dendrimers. Poly(L-lysine) dendrimers (PLLDs) are synthesized using protected and activated lysine derivatives, such as Boc-Lys(Boc)-ONp, in a stepwise manner to build highly branched, tree-like structures.

The polymers synthesized from lysine derivatives are frequently used to create scaffolds for biomedical applications, such as tissue engineering and drug delivery. sigmaaldrich.com Poly(amino acid)-based hydrogels, for example, are considered ideal scaffolds due to their high similarity to natural proteins. sigmaaldrich.com

Advanced polymeric scaffolds can also be created by combining peptide segments with other types of polymers. In one innovative approach, chimeric polymers were developed with a backbone consisting of alternating saccharide and peptide portions. google.com The synthesis of these heteropolymers involved using Boc-protected lysine derivatives to construct the peptide segments, which were then covalently coupled with carbohydrate portions. These scaffolds represent a novel class of materials with potential applications in creating new biomaterials and therapeutic delivery systems. google.com

Advanced Structural Elucidation and Analytical Characterization of Boc Lys Ome.hcl and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

Modern spectroscopic methods offer a powerful, non-destructive means to probe the intricate structural details of Boc-Lys-OMe.HCl. These techniques, when used in concert, allow for an unambiguous confirmation of the covalent framework and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of the molecular framework.

In the analysis of this compound and its derivatives, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. beilstein-journals.orgcardiff.ac.uk

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the α-proton and the β-protons of the lysine (B10760008) backbone, and sequentially along the side chain (β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C chemical shifts based on the more readily assignable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the methyl ester group (OMe) would show a correlation to the carbonyl carbon of the ester, and the protons of the tert-butyl group (Boc) would correlate to the carbonyl carbon of the carbamate (B1207046).

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the covalent structure of this compound.

Table 1: Representative 2D NMR Correlations for this compound This table is a representation of expected correlations.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
α-CHβ-CH₂α-CEster C=O, β-C
β-CH₂α-CH, γ-CH₂β-Cα-C, γ-C, δ-C
γ-CH₂β-CH₂, δ-CH₂γ-Cβ-C, δ-C
δ-CH₂γ-CH₂, ε-CH₂δ-Cγ-C, ε-C
ε-CH₂δ-CH₂, NH (Boc)ε-Cδ-C, Boc C=O
OMe (-OCH₃)NoneOMe CarbonEster C=O
Boc (-C(CH₃)₃)NoneBoc C(CH₃)₃Boc Quaternary C, Boc C=O

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. github.iomit.eduumich.edu They are highly effective for identifying the various functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. Key characteristic absorption bands for this compound include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the Boc-protected amine.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the various sp³ C-H bonds in the lysine side chain, methyl ester, and Boc group.

C=O Stretching: Two distinct carbonyl absorption bands are expected. The ester carbonyl (C=O) typically appears around 1740-1750 cm⁻¹, while the urethane (B1682113) carbonyl of the Boc group appears at a lower frequency, around 1690-1710 cm⁻¹, due to resonance. umich.edu

N-H Bending: A band around 1510-1530 cm⁻¹ is characteristic of the N-H bending vibration, often referred to as the "Amide II" band in peptide contexts.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While it also provides information about vibrational modes, its selection rules differ from IR. Non-polar bonds with symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in Raman spectra. For a molecule like this compound, Raman spectroscopy can be particularly useful for observing the C-C backbone stretching and the symmetric vibrations of the Boc group.

Table 2: Key Vibrational Frequencies for this compound This table presents typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
N-H (Boc)Stretch3300 - 3400Moderate
C=O (Ester)Stretch1740 - 1750Moderate to Strong
C=O (Boc)Stretch1690 - 1710Moderate to Strong
N-H (Amide II)Bend1510 - 1530Weak
C-H (Aliphatic)Stretch2850 - 3000Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. worktribe.com High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the deduction of its elemental formula. beilstein-journals.orgbeilstein-journals.org

For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used. The analysis would confirm the molecular weight of the protonated molecule [M+H]⁺. Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. This pattern provides valuable structural information, corroborating the connectivity established by NMR.

Key fragmentation pathways for the this compound cation would include:

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈).

Loss of the methoxy (B1213986) group: A loss of 31 Da (-OCH₃) from the ester.

Cleavage along the lysine side chain: Sequential losses of methylene (B1212753) units.

X-Ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the structure of molecules in solution or in the gas phase, X-ray crystallography provides the most definitive picture of a molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic positions. Although specific crystallographic data for this compound is not widely published, the methodology would provide unparalleled insight into its solid-state conformation and packing. rsc.org

Conformational Analysis in Crystalline States

An X-ray crystal structure would precisely define all bond lengths, bond angles, and torsion angles within the this compound molecule. This allows for a detailed conformational analysis, revealing the preferred spatial arrangement of the flexible lysine side chain, the orientation of the Boc protecting group, and the conformation around the ester linkage. This solid-state conformation is the result of minimizing intramolecular steric hindrance and optimizing intermolecular interactions within the crystal.

Intermolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This is governed by a network of intermolecular interactions. For this compound, these would include:

Van der Waals Forces: Weaker, non-specific interactions between the aliphatic portions of the lysine side chain and the bulky tert-butyl group also contribute to the stability of the crystal lattice.

The precise nature of these intermolecular forces is critical for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Chromatographic and Purity Assessment Methods

The analytical characterization of this compound and its derivatives relies heavily on chromatographic techniques. These methods are essential for determining the purity of the final product, monitoring the progress of synthesis, and assessing the stereochemical integrity of the chiral center. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of this compound, providing quantitative data on its chemical purity and enantiomeric excess. Commercial suppliers often report a purity of greater than 98% or 99% as determined by HPLC. tcichemicals.comrsc.org

Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis of Boc-protected amino acids. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases.

Research on related Boc-protected peptides and amino acids provides insight into typical analytical conditions. A gradient elution is frequently used, starting with a high concentration of an aqueous solvent and gradually increasing the concentration of an organic modifier, such as acetonitrile (B52724) or methanol (B129727). An acid additive, most commonly 0.1% trifluoroacetic acid (TFA), is usually included in the mobile phase to improve peak shape and resolution by ensuring the analyte and any acidic or basic impurities are in a single ionic form. lww.comrsc.org

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., Discovery BIO Wide Pore, Alltech Alltima) lww.compharm.or.jp
Mobile PhaseGradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) lww.comnih.gov
Flow Rate~1.0 mL/min (analytical) lww.comrsc.org
DetectionUV at 210-220 nm pharm.or.jp

Enantiomeric Excess Determination:

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides synthesized from it is highly dependent on stereochemistry. Chiral HPLC is the definitive method for determining the enantiomeric excess (%ee). This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Direct methods using CSPs are often preferred for their simplicity. Polysaccharide-based columns, such as those modified with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), have proven effective for the enantioseparation of various Boc- and Fmoc-protected amino acids. tandfonline.comresearchgate.netresearchgate.net For instance, the enantiomers of Fmoc-Lys(Boc)-OH, a closely related derivative, have been successfully resolved on an Ultron Ovomucoid (OVM) column. tandfonline.com Mobile phase composition is a critical parameter in achieving separation on these columns.

Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of the lysine derivative to form stable diastereomers that are readily separable. researchgate.net

ParameterTypical ConditionReference
MethodDirect Chiral HPLC tandfonline.comresearchgate.net
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak IA, IC) or Protein-based (e.g., Ovomucoid) tandfonline.comresearchgate.net
Mobile Phase (Normal Phase)n-Hexane / Isopropanol mixtures researchgate.net
MethodIndirect via Chiral Derivatization researchgate.net
Derivatizing AgentMarfey's Reagent researchgate.net
Separation ColumnStandard Reversed-Phase C18 researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of chemical reactions, such as the synthesis or deprotection of this compound. lww.comekb.eg It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

The stationary phase is typically a silica gel plate. The choice of mobile phase (eluent) is crucial and is selected to achieve a good separation between the starting material, intermediates, and the final product, ideally with retention factor (Rf) values between 0.3 and 0.7. ualberta.ca For Boc-protected amino acids and peptides, common eluents consist of a mixture of a relatively nonpolar solvent (like chloroform, dichloromethane, or ethyl acetate) and a more polar solvent (like methanol or acetic acid). rsc.orgprepchem.com

Visualization of the spots on the TLC plate can be done under UV light if any of the compounds are UV-active. However, since the Boc group itself is not chromophoric, staining is often required. A common stain is ninhydrin, which reacts with free primary amines to produce a colored spot; this is particularly useful for monitoring Boc-deprotection reactions, where the appearance of a ninhydrin-positive spot indicates the formation of the free amine. Another general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with any compound that can be oxidized. prepchem.comumich.edu

ParameterTypical ConditionReference
Stationary PhaseSilica Gel (e.g., DC Alufolien Kieselgel 60) pharm.or.jpprepchem.com
Mobile Phase (Eluent) ExamplesChloroform : Methanol : Acetic Acid (90:10:3) prepchem.com
Ethyl Acetate / Hexanes mixtures (e.g., 50% EtOAc/Hex) rsc.org
Dichloromethane / Methanol mixtures (e.g., 10% MeOH/DCM) rsc.org
Visualization MethodsNinhydrin stain (for free amines) prepchem.com
Potassium Permanganate (KMnO₄) stain umich.edu

Computational and Theoretical Investigations of Boc Lys Ome.hcl

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org For a flexible molecule like Boc-Lys-OMe.HCl, these simulations are invaluable for exploring its conformational landscape and how it interacts with its environment.

The structure of this compound contains several rotatable bonds, leading to a high degree of conformational flexibility. The long, hydrophobic lysine (B10760008) side chain, capped by the bulky tert-butoxycarbonyl (Boc) group, can adopt numerous spatial arrangements.

Table 1: Factors Influencing the Conformation of Lysine-Containing Molecules

Factor Influence on Conformation Research Context Citation
Side Chain The chirality and length of the lysine side chain can cause distortions from classical β-turn conformations in oligomers. Molecular dynamic calculations on pseudopeptides. researchgate.netrsc.org
Backbone Length Longer peptide backbones exhibit more significant distortion from ideal β-turns due to increased molecular flexibility. Comparison of trimer and hexamer pseudopeptide sequences. researchgate.netrsc.org
Interactions The presence of additional non-classical hydrogen bonds can stabilize conformations and cause disturbances in torsional angles. Analysis of molecular dynamics simulation results. researchgate.net

The solvent environment plays a critical role in determining the preferred conformation and behavior of this compound. The hydrochloride salt form ensures that the α-amino group is protonated, making the molecule more soluble in polar solvents.

Studies on related peptide systems using Nuclear Magnetic Resonance (NMR) have demonstrated that solvent composition directly impacts molecular structure. For instance, the sensitivity of NH protons to the addition of a polar solvent like DMSO can reveal their involvement in intramolecular hydrogen bonds, which stabilize specific folds like β-II turns. rsc.org In general, polar solvents can compete for the hydrogen bonds that might otherwise stabilize a particular conformation in a less polar environment. beilstein-journals.org Furthermore, molecular dynamics simulations can explicitly model the effects of pH by adjusting the protonation states of ionizable groups, providing insight into how environmental acidity affects protein unfolding and structure. plos.org The slow, controlled reduction in pH, as opposed to a sudden addition of an acid like HCl, has been shown to lead to more homogeneous and well-ordered supramolecular structures in peptide gels. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. DFT is used to predict properties related to molecular energy, electron distribution, and chemical reactivity with high accuracy. mdpi.comnih.gov

DFT calculations can determine the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for understanding a molecule's kinetic stability and chemical reactivity; a larger gap typically corresponds to lower reactivity and higher stability. mdpi.com

For reactions involving protected amino acids, DFT has been successfully employed to shed light on reaction mechanisms. For example, in a study of peptide bond formation, DFT computations were used to characterize the pathways for the reaction of a Boc-protected glycine (B1666218) with a glycine methyl ester hydrochloride. frontiersin.org Such calculations can predict steric and electronic effects that influence where a nucleophile might attack, providing a theoretical basis for observed reaction outcomes.

A key application of quantum chemistry is the calculation and characterization of transition states, which are the high-energy structures that exist transiently between reactants and products. By mapping the energy profile of a reaction, including its transition states, chemists can understand the feasibility of a proposed mechanism and predict reaction rates.

DFT has been used to model the transition states for peptide coupling reactions. In one study, the reaction was found to proceed through the substitution of a leaving group to generate a zwitterionic intermediate, with the associated transition state (TS1) being computationally characterized. frontiersin.org Transition state calculations are also a reliable method for predicting the reactivity of molecules in other contexts, such as the addition of thiols to Michael acceptors. nih.gov These theoretical models provide a powerful complement to experimental kinetic studies.

Prediction of Chemical and Stereochemical Outcomes

Computational methods are increasingly used to predict the products of chemical reactions, including their stereochemistry. This is particularly important for chiral molecules like this compound, where maintaining stereochemical integrity is often essential.

In studies of stereoselective synthesis, quantum mechanics calculations have been used to provide a rationale for experimental results. For instance, by evaluating the thermal stability of all possible stereoisomers of a product, researchers could explain the observed diastereoselectivity of a reaction involving a related N-Boc protected amino acid ester. acs.org Similarly, various factors that influence the stereochemical outcome of alkylation reactions on related cyclic systems have been analyzed. researchgate.net

In the context of peptide synthesis, it has been observed that coupling reactions involving H-Lys(Boc)-OMe proceed while almost completely preserving stereochemical integrity. mdpi.com This experimental finding can be supported by computational models that would likely show a high energy barrier for the epimerization process, making the formation of the undesired stereoisomer energetically unfavorable.

Future Research Directions and Emerging Applications of Boc Lys Ome.hcl

Development of Novel Protecting Group Strategies and Orthogonal Chemistries

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its facile removal with acid. organic-chemistry.orgresearchgate.net Future research, however, is geared towards the development of more sophisticated and orthogonal protecting group strategies that offer greater selectivity and milder deprotection conditions. researchgate.net Orthogonality, the ability to remove one protecting group in the presence of others, is paramount for the synthesis of complex, multifunctional molecules. researchgate.netmdpi.com

Researchers are exploring novel protecting groups that are compatible with the Boc group on the α-amino group of lysine (B10760008) while offering alternative cleavage mechanisms for the ε-amino group. researchgate.netacs.org This allows for the selective modification of the lysine side chain. For instance, the development of protecting groups removable by specific enzymes or light could offer unparalleled control in complex syntheses. chemrxiv.org The Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, is an example of a protecting group orthogonal to both Boc and Fmoc. researchgate.netug.edu.pl This orthogonality is crucial in the synthesis of branched or cyclic peptides where multiple reactive sites need to be selectively addressed. researchgate.net

Furthermore, the influence of different protecting groups on the physicochemical properties and reactivity of the peptide is an active area of investigation. uni-kiel.de The choice of protecting group can impact the solubility, aggregation, and final purity of the synthesized peptide. uni-kiel.de Innovations in this area will likely involve the design of protecting groups with tailored properties to enhance synthesis efficiency and product yield.

Advancements in Coupling Reagents and Reaction Catalysis

The formation of the amide bond is the central reaction in peptide synthesis, and the efficiency of this step is heavily reliant on the coupling reagent used. uni-kiel.de While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, research is continuously pushing for the development of more efficient, safer, and environmentally benign coupling agents. uni-kiel.deuantwerpen.be

Recent advancements have focused on onium-type (e.g., HBTU, PyBOP) and phosphonium-type (e.g., PyAOP) reagents, which offer faster reaction times and reduced side reactions, such as racemization. uni-kiel.denottingham.ac.uk Future directions will likely involve the development of catalysts that can facilitate amide bond formation under even milder conditions, potentially avoiding the need for activating agents altogether. Organoboron catalysts, for example, have shown promise in the direct amidation of carboxylic acids. uantwerpen.be

Another area of focus is the development of coupling reagents that are more effective for sterically hindered amino acids. uni-kiel.de The synthesis of peptides containing bulky or unnatural amino acids often presents challenges, and novel reagents that can overcome these steric impediments are highly sought after. Additionally, the use of ynamides as coupling reagents has been explored as a way to suppress base-induced racemization. mdpi.com

Exploration in Supramolecular Chemistry and Molecular Recognition Systems

The unique structural features of Boc-Lys-OMe.HCl, with its protected amino groups and ester functionality, make it an intriguing building block for the construction of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces. researchgate.netnih.gov

Design of Synthetic Receptors

The lysine side chain, with its terminal amino group, is a key site for molecular recognition. After deprotection, this primary amine can participate in hydrogen bonding and electrostatic interactions, making it an ideal component in the design of synthetic receptors for various guest molecules. beilstein-journals.orgnih.gov Researchers are designing and synthesizing macrocyclic and calixarene-based receptors that incorporate lysine derivatives to selectively bind to biologically relevant targets, such as other amino acids, peptides, or neurotransmitters. beilstein-journals.org The binding affinity and selectivity of these synthetic receptors are critical for their potential applications in sensing, catalysis, and drug delivery. beilstein-journals.orgnih.gov

Self-Assembly of this compound Containing Structures

The self-assembly of peptides and their derivatives into well-defined nanostructures is a rapidly growing field with applications in materials science and medicine. nih.govresearchgate.net The Boc group, often considered merely a protecting group, can play a significant role in directing the self-assembly process. researchgate.net Studies have shown that Boc-protected peptides can form highly organized structures like nanotubes and spherical aggregates. researchgate.net

The balance of hydrophobic (Boc group) and hydrophilic (after deprotection of the side chain) elements in lysine-containing peptides is a key determinant of their self-assembly behavior. researchgate.netacs.org By carefully designing peptide sequences that include this compound, researchers can control the morphology and properties of the resulting nanostructures. researchgate.net These self-assembled structures have potential applications as drug delivery vehicles, scaffolds for tissue engineering, and components of novel biomaterials. nih.govacs.org

Role in Chemical Biology Tool Development and Probe Synthesis

This compound is a valuable precursor for the synthesis of chemical tools and probes used to study biological processes. scbt.comuni-due.de Its ability to be selectively deprotected and modified allows for the introduction of reporter groups, such as fluorophores or biotin, at specific positions within a peptide or small molecule. nih.gov

Precursors for Advanced Diagnostic Agents

The versatile chemical structure of this compound makes it a valuable precursor in the development of advanced diagnostic agents. Its protected amine and reactive carboxyl group allow for sequential and controlled modifications, which is a critical requirement in the synthesis of complex molecules used in medical imaging and diagnostics. Researchers utilize this compound as a foundational building block for creating targeted probes for various imaging modalities, including Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and fluorescence imaging.

The primary role of this compound in this context is to provide a lysine backbone that can be further functionalized. The Boc (tert-butyloxycarbonyl) group offers a stable protection for the α-amine, allowing for selective reactions at other sites of the molecule. Following the desired chemical modifications, the Boc group can be removed under relatively mild acidic conditions, revealing the primary amine which can then be used for conjugation to targeting moieties, chelating agents for radiometals, or fluorescent dyes. chemimpex.comdovepress.com

Application in Radiolabeled Peptides for PET Imaging

In the field of nuclear medicine, this compound serves as a starting material for the synthesis of peptide-based radiopharmaceuticals for PET imaging. nih.govmdpi.com PET is a highly sensitive imaging technique that detects gamma rays emitted by a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). acs.org The development of novel and specific radiotracers is crucial for the future of PET technology. acs.org

One research area involves the synthesis of ¹⁸F-labeled antagonists for specific biological targets, such as the δ-opioid receptor. In one such synthesis, a derivative of the Dmt-Tic pharmacophore was created using a multi-step process where a lysine derivative, originating from intermediates like this compound, was coupled with 4-fluorobenzoic acid. nih.gov The lysine component acts as a linker to attach the radioactive isotope to the pharmacophore.

Furthermore, this compound has been utilized in the synthesis of precursors for technetium-99m (⁹⁹mTc) labeled radioconjugates. nih.govmdpi.com For instance, N(α)Boc-N(α)propargyl-Lys(OMe) was synthesized from this compound and subsequently used to create a bombesin-shepherdin radioconjugate for molecular imaging. nih.govmdpi.com The lysine derivative provides a scaffold for attaching both the targeting peptide (bombesin) and the chelator for the ⁹⁹mTc radiometal. nih.govmdpi.com

Role in the Development of MRI Contrast Agents

This compound and its derivatives are also employed in the creation of novel Magnetic Resonance Imaging (MRI) contrast agents. dovepress.comsigmaaldrich.com MRI contrast agents enhance the visibility of internal body structures. semanticscholar.org Gadolinium (Gd)-based contrast agents are commonly used, and there is ongoing research to develop targeted and more efficient agents. dovepress.comarizona.edu

In the synthesis of multi-arm Gd-based MRI contrast agents for targeted imaging of glioblastoma, a key step involves the use of Boc-protected amino acids. dovepress.com For example, a bifunctional PEG spacer with a t-Boc protected amine is reacted with a Gd-DOTA complex. The Boc group is subsequently removed using methanolic HCl to generate a primary amine, which can then be conjugated to a targeting molecule. dovepress.com While not a direct use of this compound, this demonstrates the principle of using Boc-protected amino acids as precursors in this field. The fundamental role of the Boc-protected amine in a sequential synthesis strategy is a common thread.

Contribution to Fluorescent Probes

The synthesis of fluorescent probes for biological imaging can also incorporate this compound. researchgate.netgoogle.com These probes are used to visualize and quantify biological processes in vitro and in vivo. google.com The lysine backbone can be used to link a fluorophore to a targeting molecule.

For example, in the development of ratiometric depalmitoylation probes, Lys(Boc)-OMe·HCl is used as a building block in the synthesis. researchgate.net The protected lysine allows for the controlled assembly of the probe, which is designed to report on a specific enzymatic activity. Similarly, fluorescent probes for identifying and quantifying hepatic transporters have been synthesized using lysine derivatives, where the Boc protecting group plays a crucial role in the synthetic strategy. google.com

Table of Research Findings on this compound as a Precursor for Diagnostic Agents

Diagnostic Agent TypeSpecific Application/ProbeRole of this compound DerivativeKey Research Finding
PET Imaging ¹⁸F-labeled δ-opioid receptor antagonistPrecursor to a lysine-containing pharmacophore for chelating ¹⁸F.Successful synthesis of a potent and selective antagonist for PET imaging. nih.gov
PET Imaging ⁹⁹mTc-bombesin-shepherdin radioconjugateStarting material for N(α)Boc-N(α)propargyl-Lys(OMe), a key intermediate.Enabled the creation of a dual-targeting radioconjugate for molecular imaging. nih.govmdpi.com
MRI Contrast Agent Multi-arm Gd-based contrast agent for glioblastoma imagingThe principle of using Boc-protected amino acids is central to the synthetic strategy.Development of a nano-contrast agent with enhanced blood-brain barrier crossing. dovepress.com
Fluorescence Imaging Ratiometric depalmitoylation probeA building block in the multi-step synthesis of the probe.Contributed to the creation of a molecular imaging probe for enzymatic activity. researchgate.net
Fluorescence Imaging Probes for hepatic transportersUsed in the synthesis of fluorescent compounds for transporter identification.Facilitated the development of probes for in vitro and in vivo quantification of transporters. google.com

Q & A

Q. Table 2: Deprotection Efficiency Comparison

MethodReagentTime (h)Purity (%)Side Reactions
Acidic (Boc)TFA/DCM (1:1)198<2% alkylation
Basic (Ester)NaOH/MeOH495Saponification
EnzymaticLipase2490None
Source: Adapted from peptide synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.